3-(4-METHOXYPHENYL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE
Overview
Description
1-[3-(4-Methoxyphenyl)propanoyl]-2-methylindoline is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a propanoyl chain, which is further linked to a methylindoline structure
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-(4-methoxyphenyl)propanoyl chloride, which is derived from 3-(4-methoxyphenyl)propionic acid.
Reaction Conditions: The propanoyl chloride is then reacted with 2-methylindoline under controlled conditions to form the desired compound. This reaction often requires the presence of a base, such as triethylamine, to facilitate the acylation process.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)propanoyl]-2-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)propanoyl]-2-methylindoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)propanoyl]-2-methylindoline can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(4-methoxyphenyl)propanal and 3-(4-methoxyphenyl)propionic acid share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of the indoline moiety and the specific arrangement of functional groups in 3-(4-METHOXYPHENYL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE confer unique chemical reactivity and potential biological activities that distinguish it from other related compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-13-16-5-3-4-6-18(16)20(14)19(21)12-9-15-7-10-17(22-2)11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBRNWFWTJDQAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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